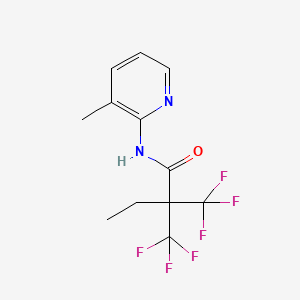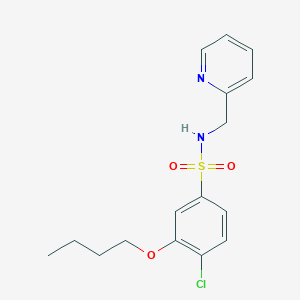
N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as AMC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. In cancer cells, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway, which is essential for cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. In neurodegenerative disorders, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its neuroprotective effects by inhibiting oxidative stress, reducing inflammation, and enhancing the expression of neurotrophic factors.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. It has also been reported to modulate the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, DNA damage repair, and immune response. In addition, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and high bioavailability, making it a promising candidate for drug development.
实验室实验的优点和局限性
One of the main advantages of using N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high potency and specificity towards cellular targets, which allows for precise manipulation of cellular processes. It also has low toxicity and can be easily synthesized in large quantities, making it a cost-effective option for drug development. However, one of the limitations of using N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which can affect its bioavailability and efficacy in vivo. It also requires further studies to determine its pharmacokinetic and pharmacodynamic properties in humans.
未来方向
There are several future directions for the research and development of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the identification of novel analogs and derivatives of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide with improved pharmacological properties and efficacy. Another area of research is the development of drug delivery systems that can enhance the solubility and bioavailability of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. Furthermore, further studies are needed to determine the safety and efficacy of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in clinical trials, and to investigate its potential use in combination with other drugs for synergistic effects. Overall, the research on N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promising results and has the potential to lead to the development of new therapies for various diseases.
合成方法
The synthesis of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves a series of chemical reactions, starting with the condensation of 3-acetylphenol and salicylaldehyde in the presence of a base catalyst to form 3-(3-hydroxyphenyl)-1-phenylpropan-1-one. This intermediate is then reacted with methoxyamine hydrochloride to yield N-(3-acetylphenyl)-3-(3-methoxyphenyl)-2-propenamide, which is further cyclized with acetic anhydride in the presence of a Lewis acid catalyst to produce N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. The purity and yield of N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be improved by recrystallization and chromatography techniques.
科学研究应用
N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have neuroprotective effects and can prevent neuronal damage in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
N-(3-acetylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11(21)12-4-3-5-14(8-12)20-18(22)16-10-13-9-15(24-2)6-7-17(13)25-19(16)23/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADGYGMCBQWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)

![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)

![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)

![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)

![1-[3-(2,5-dimethylphenoxy)propyl]piperidine](/img/structure/B4973542.png)
![ethyl 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4973548.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)